molecular formula C24H23NO2 B2467465 N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023572-43-1

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2467465
CAS No.: 1023572-43-1
M. Wt: 357.453
InChI Key: COULMVBYLBMOBG-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane carboxamide derivative characterized by a central cyclopentane ring substituted with a phenyl group at the 1-position and an amide linkage to a 4-phenoxyphenyl moiety. The phenoxy group in the 4-position distinguishes it from related derivatives, likely influencing solubility, metabolic stability, and target binding compared to halogenated or alkylated analogs .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(24(17-7-8-18-24)19-9-3-1-4-10-19)25-20-13-15-22(16-14-20)27-21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULMVBYLBMOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Substitution with 4-Phenoxyphenyl Group: The final step involves the substitution of the carboxamide group with the 4-phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductsYieldReferences
Acidic HydrolysisConcentrated HCl, reflux, 6–8 hrs1-Phenylcyclopentane-1-carboxylic acid + 4-Phenoxyaniline72–85%
Basic HydrolysisNaOH (2M), ethanol, 80°C, 4 hrsSodium 1-phenylcyclopentane-1-carboxylate + 4-Phenoxyaniline68–78%

Mechanistic Insights :

  • Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon.

Electrophilic Aromatic Substitution

The phenoxyphenyl group participates in electrophilic substitutions, with reactivity directed by the electron-donating phenoxy group.

Key Reactions

Reaction TypeReagents/ConditionsPosition of SubstitutionProductsYieldReferences
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrsPara to phenoxy groupN-(4-(4-Nitrophenoxy)phenyl)-1-phenylcyclopentane-1-carboxamide55–60%
SulfonationH₂SO₄ (fuming), 50°C, 3 hrsPara to phenoxy groupN-(4-(4-Sulfophenoxy)phenyl)-1-phenylcyclopentane-1-carboxamide50–58%

Steric Considerations :

  • The cyclopentane ring creates steric hindrance, limiting substitution to the less hindered para position of the phenoxyphenyl group .

Reduction of the Amide Group

The amide bond can be reduced to a methylene amine under strong reducing conditions.

Reaction Data

Reagents/ConditionsProductsYieldReferences
LiAlH₄, anhydrous THF, reflux, 8 hrsN-(4-Phenoxyphenyl)-1-phenylcyclopentylmethanamine60–65%
BH₃·THF, 0°C to RT, 12 hrsPartial reduction not observed; full reduction requires stronger agents

Notes :

  • LiAlH₄ achieves complete reduction, while milder agents like BH₃·THF are ineffective.

Oxidation of the Cyclopentane Ring

The cyclopentane ring undergoes oxidation under harsh conditions, though this is less common due to steric protection.

Oxidation Pathways

Reagents/ConditionsProductsYieldReferences
KMnO₄, H₂O, 100°C, 24 hrs1-Phenylcyclopentane-1,2-dione + 4-Phenoxyaniline30–35%
Ozone (O₃), followed by Zn/H₂OCleavage products (multiple fragmented carbonyl compounds)<20%

Challenges :

  • Low yields due to competing decomposition and over-oxidation.

Acylation of the Amine Byproduct

The 4-phenoxyaniline generated during hydrolysis can be further functionalized:

Reagents/ConditionsProductsYield
Acetyl chloride, pyridine, RT, 2 hrsN-(4-Phenoxyphenyl)acetamide90–95%

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties
Recent studies have indicated that compounds similar to N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide exhibit antiviral activity. For instance, derivatives have shown efficacy in inhibiting hepatitis B virus (HBV) replication by interfering with the formation of viral core particles. This mechanism involves altering the structural dynamics of the nucleocapsids, thereby promoting their degradation and preventing viral assembly .

Anticancer Activity
The compound has potential applications in oncology. Research indicates that structurally related compounds can induce apoptosis in cancer cells. For example, studies on various phenyl-substituted cyclopentane derivatives have demonstrated their ability to inhibit cell proliferation in lung and colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . The anticancer properties are attributed to the modulation of signaling pathways that regulate cell growth and survival.

Table: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaKey FindingsImplications
AntiviralInhibition of HBV replicationPotential for developing antiviral therapies
AnticancerInduction of apoptosis in cancer cell linesPossible use as an anticancer agent
Metabolic DisordersInhibition of 11β-hydroxysteroid dehydrogenase type 1Treatment for metabolic syndrome

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Phenoxy vs. Halogenated/Electron-Withdrawing Groups: The target compound’s phenoxy group may offer intermediate polarity compared to bromophenyl (lipophilic) or trifluoromethoxyphenyl (strongly electron-withdrawing) substituents. This could balance solubility and target affinity .
  • Alkyl vs.
  • Synthetic Accessibility : Analogs like the nitro-chloro derivative (CAS: 328964-78-9) are commercially available, suggesting feasible synthesis routes for the target compound via similar amide coupling or cyclization strategies .

Biological Activity

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring, a phenyl group, and a phenoxyphenyl substituent, contributing to its distinctive chemical properties. Its molecular formula is C21H23NO2C_{21}H_{23}NO_2, and it has a molecular weight of approximately 323.42 g/mol. The presence of the carboxamide functional group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated effective inhibition of cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)
U937 (human myeloid leukemia)15.4
HeLa (cervical cancer)12.3
MCF-7 (breast cancer)18.7

These findings suggest that this compound may induce apoptosis in cancer cells without significant cytotoxicity towards normal cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing xenografts of human breast cancer. The results showed a significant reduction in tumor size compared to the control group, indicating its potential as a therapeutic agent .

Study 2: Mechanistic Insights

A mechanistic study investigated the interaction between the compound and specific cellular pathways. It was found that this compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the phenoxy or cyclopentane moieties can significantly alter its potency and selectivity. For example:

ModificationEffect on Activity
Substituting phenoxy with methoxyIncreased anticancer potency
Altering cyclopentane to cyclohexaneReduced enzyme inhibition

These insights are vital for the design of more effective analogs with enhanced therapeutic profiles .

Q & A

What are the standard synthetic routes for N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves coupling a phenoxyphenylamine derivative with 1-phenylcyclopentanecarboxylic acid. Key steps include:

  • Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Solvent Selection : Dichloromethane (DCM) or toluene under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the product .
    Optimization Strategies :
  • Vary molar ratios of reactants (e.g., 1:1.2 for amine:carboxylic acid).
  • Test alternative catalysts (e.g., HOBt for reduced side reactions).
  • Monitor reaction progress via thin-layer chromatography (TLC) .

Which spectroscopic techniques are essential for characterizing this compound?

Basic Research Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., phenoxy vs. phenyl groups) and cyclopentane ring conformation .
  • Infrared (IR) Spectroscopy :
    • Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₂₁NO₂) and fragmentation patterns .

What initial biological screenings are recommended to assess the therapeutic potential of this compound?

Basic Research Question
Prioritize assays based on structural analogs:

  • Anticancer Activity :
    • MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory Potential :
    • Carrageenan-induced edema in rodent models to evaluate reduction in prostaglandin E₂ (PGE₂) .
  • Antimicrobial Screening :
    • Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

Advanced Research Question
Methodological Steps :

  • Substituent Variation :
    • Replace phenoxy with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups to modulate electronic effects .
  • Cyclopentane Ring Modifications :
    • Introduce heteroatoms (e.g., O, N) or expand the ring to cyclohexane to alter steric effects .
  • Bioisosteric Replacement :
    • Swap the carboxamide with sulfonamide or urea to assess binding affinity changes .
      Data Analysis :
  • Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s Rule of Five) to prioritize analogs .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Question
Root Cause Analysis :

  • Experimental Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Structural Degradation : Confirm compound stability under assay conditions via HPLC .
    Computational Validation :
  • Perform molecular docking (e.g., AutoDock Vina) to verify target interactions (e.g., COX-2 for anti-inflammatory activity) .
  • Use molecular dynamics simulations to assess binding mode consistency across studies .

What in silico methods can predict the interaction of this compound with biological targets?

Advanced Research Question
Key Approaches :

  • Pharmacophore Modeling :
    • Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
  • Quantum Mechanical Calculations :
    • Density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
  • ADMET Prediction :
    • SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

Advanced Research Question
Strategies :

  • Lipophilicity Adjustment :
    • Introduce polar groups (e.g., –OH, –COOH) to improve aqueous solubility .
  • Metabolic Blocking :
    • Fluorinate vulnerable positions (e.g., para to the amide) to reduce CYP450-mediated oxidation .
  • Prodrug Design :
    • Mask the carboxamide as an ester to enhance oral absorption .
      Validation :
  • Use liver microsomal assays and Caco-2 permeability models to assess stability and absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.